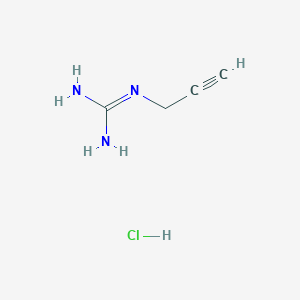
2-アミノ-2-メチル-3-(1H-1,2,4-トリアゾール-1-イル)プロパン酸二塩酸塩
説明
This compound is a derivative of β-(1,2,4-Triazol-1-yl)alanine . It’s a type of heterocyclic amino acid that has received a great deal of attention due to its biological activity. Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, and more .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield from this process is 68% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation, oxazoline ring-opening, and oxidation . These reactions are part of a strategy based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .科学的研究の応用
生化学研究 銅(I)触媒反応用リガンド
この化合物は、生化学研究、特に銅(I)触媒アザイド-アルキン環状付加反応 (CuAAC) 用のリガンドとして使用されます。 この用途は、反応速度を加速し、細胞毒性を抑制するため、生細胞を含む研究に役立つため重要です .
農業化学 農薬合成
農業化学では、この化合物は、除草剤、殺菌剤、殺虫剤などのさまざまな農薬を合成するための前駆体として役立ちます。 これらの化学物質の生産における役割は、害虫防除と作物保護に不可欠です .
微生物学 酵母におけるHIS3発現の強化
この化合物は、酵母細胞培養におけるHIS3の発現を強化することにより、微生物学で応用されています。 これは、ヒスチジンを産生するためにHIS3を含むプラスミドに依存する酵母細胞を研究する場合に特に役立ちます .
薬理学 誘導体の生物学的可能性
この化合物の誘導体は、多様な生物学的活性を示し、薬理学的用途による関心を集めています。 これらの誘導体は、さまざまな疾患の治療における可能性を探求することができます .
医薬品化学 新規誘導体の合成
医薬品化学では、この化合物は、治療特性を持つ可能性のある新規誘導体を合成するために使用されます。 このような誘導体の合成は、新規薬剤および治療法の研究範囲を拡大します .
有機合成 プロパンアミドの調製
この化合物は、プロパンアミドの合成にも関与しており、プロパンアミドは、医薬品や材料科学など、さまざまな分野で潜在的な用途を持つ有機化合物です .
作用機序
Target of Action
It is known that compounds containing the 1,2,4-triazole moiety have the potential to bind with high affinity to multiple receptors , which could be a possible target for this compound.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . This suggests that this compound may have favorable ADME properties.
Result of Action
It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may have similar effects.
Action Environment
It is known that the efficacy of 1,2,4-triazole derivatives can be influenced by various internal and external factors .
将来の方向性
1,2,4-Triazole derivatives have shown promising results in various fields, including medicinal chemistry . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, these compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .
生化学分析
Biochemical Properties
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity. This compound has been shown to interact with enzymes involved in metabolic pathways, such as imidazoleglycerol-phosphate dehydratase, which is crucial for histidine biosynthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity.
Cellular Effects
The effects of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating the downstream effects of these pathways. This can result in altered cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of the compound on cellular function can vary. In vitro studies have indicated that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in long-term experiments.
Dosage Effects in Animal Models
The effects of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration. These findings highlight the importance of careful dosage optimization in experimental settings to avoid potential toxic effects.
Metabolic Pathways
2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in amino acid biosynthesis, leading to altered levels of specific amino acids in the cell. These interactions are critical for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within tissues, influencing its localization and accumulation. These processes are essential for understanding the compound’s bioavailability and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanisms of action and overall effects on cellular function.
特性
IUPAC Name |
2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-6(7,5(11)12)2-10-4-8-3-9-10;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOSAZGJOBKHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)


![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)
![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)
![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)
